5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride
CAS No.: 15997-91-8
Cat. No.: VC11500443
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15997-91-8 |
|---|---|
| Molecular Formula | C8H8Cl3N |
| Molecular Weight | 224.5 g/mol |
| IUPAC Name | 5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |
| Standard InChI | InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |
| Standard InChI Key | NIUYQVYLWQMFRM-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a fused benzene and pyrrolidine ring system (isoindoline), with chlorine atoms at the 5- and 6-positions of the aromatic ring. The hydrochloride salt formation occurs via protonation of the secondary amine in the pyrrolidine ring, enhancing its stability and crystallinity. Key structural parameters include:
The chlorine substituents increase the compound’s lipophilicity (LogP = 3.727), favoring membrane permeability in biological systems . X-ray crystallography of analogous isoindoline derivatives reveals planar aromatic regions and puckered pyrrolidine rings, suggesting conformational flexibility.
Synthetic Pathways and Optimization
Chlorination of Isoindoline Precursors
The synthesis typically begins with the chlorination of isoindoline or its derivatives. For example, 2,3-dihydro-1H-isoindole undergoes electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 5,6-dichloroisoindoline. Subsequent treatment with hydrochloric acid (HCl) in ethanol produces the hydrochloride salt with >85% purity .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance yield and safety. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes polysubstitution |
| Chlorinating Agent | SO₂Cl₂ (1.2 equiv) | Ensures complete monochlorination |
| Reaction Time | 4–6 hours | Balances conversion and byproduct formation |
Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving ≥98% purity as verified by HPLC.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar solvents:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.5 | 25 |
| Ethanol | 34.2 | 25 |
| Dichloromethane | 8.9 | 25 |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 4.35 (s, 4H, CH₂-NH⁺), 7.52 (s, 2H, Ar-H) .
-
IR (KBr): 2700 cm⁻¹ (N⁺-H stretch), 1580 cm⁻¹ (C=C aromatic), 740 cm⁻¹ (C-Cl).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound is a precursor to phthalimide-based therapeutics, including E3 ubiquitin ligase modulators. For example, coupling with 4-phenoxyaniline yields analogs investigated for protein degradation applications.
Future Directions
Research gaps include in vivo pharmacokinetic studies and derivatization to enhance aqueous solubility. Computational modeling could optimize its role in PROTAC (Proteolysis-Targeting Chimera) development for targeted cancer therapy.
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